molecular formula C17H12F3N3O2 B2500068 5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338394-42-6

5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2500068
CAS No.: 338394-42-6
M. Wt: 347.297
InChI Key: OYRDRKKJTKIXAX-UHFFFAOYSA-N
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Description

5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a unique structure that combines a pyrazolone core with a phenyl group and a trifluoromethoxy-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-(trifluoromethoxy)aniline with a suitable pyrazolone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrazolone compounds .

Scientific Research Applications

5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

IUPAC Name

5-phenyl-4-[[4-(trifluoromethoxy)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)25-13-8-6-12(7-9-13)21-10-14-15(22-23-16(14)24)11-4-2-1-3-5-11/h1-10H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDHGRVIVDPMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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